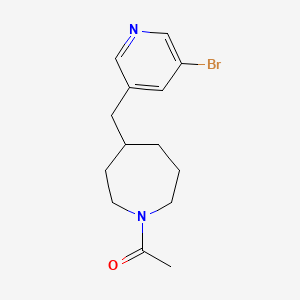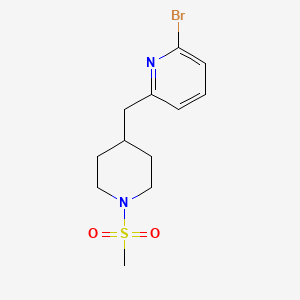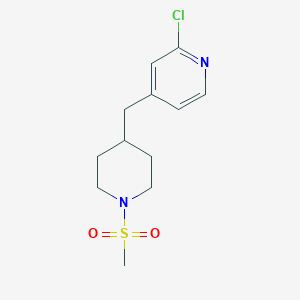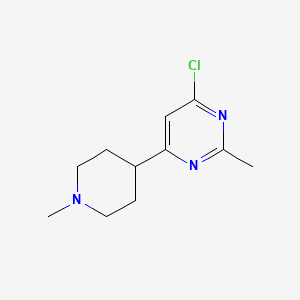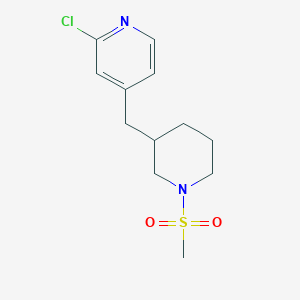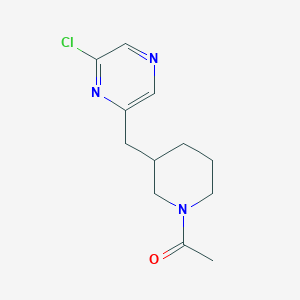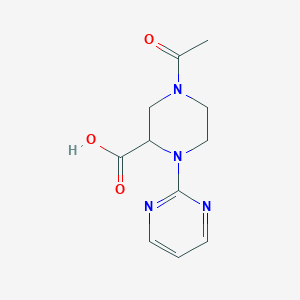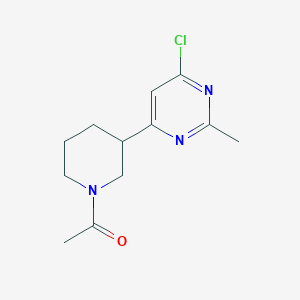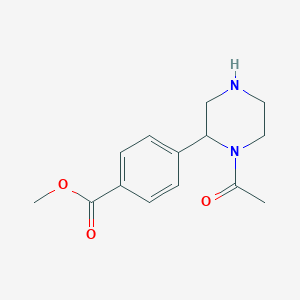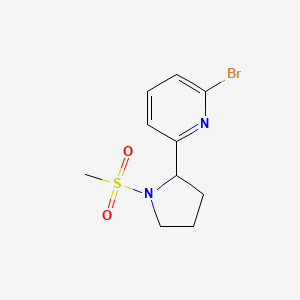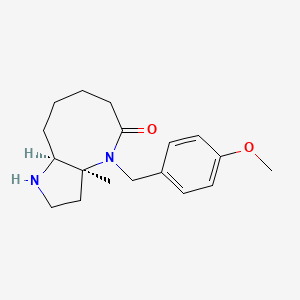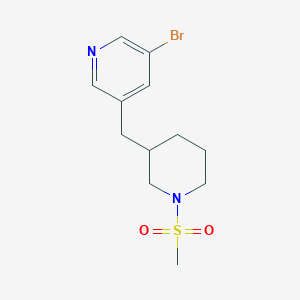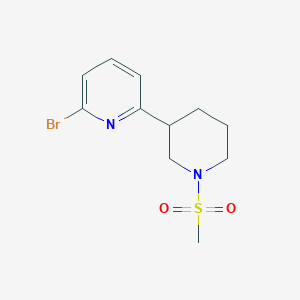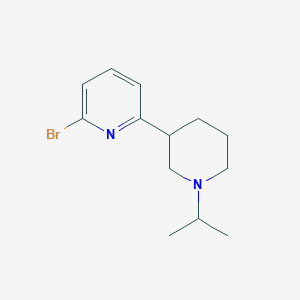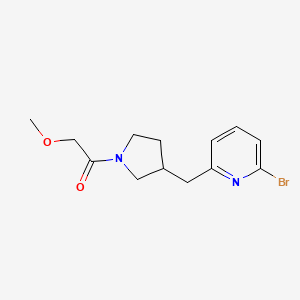
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research on related compounds like 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile shows they have been used as substrates for synthesizing new cyanopyridine derivatives with significant antibacterial activity against a range of aerobic and anaerobic bacteria. Minimal inhibitory concentration values of these compounds ranged from 6.2 to 100 µg/mL, indicating their potential in antimicrobial applications (Bogdanowicz et al., 2013).
Catalyst Development
Palladium complexes involving (imino)pyridine ligands have been developed for applications in catalysis, specifically in ethylene dimerization. These complexes have exhibited high catalytic activities, demonstrating the potential of pyridine derivatives in developing selective catalysts for industrial processes (Nyamato et al., 2015).
Formation of Pyridylcarbene
Studies on bromo-substituted pyridines have shown their ability to form pyridylcarbene intermediates, which are essential in organic synthesis. This process involves the formation of various pyridine derivatives, highlighting the versatility of pyridine-based compounds in synthetic chemistry (Abarca et al., 2006).
Synthesis of Aminopyrroles
Research into the synthesis of aminopyrroles using trifluoromethyl-containing building blocks, including pyridine derivatives, has been conducted. These synthesized compounds have potential applications in medicinal chemistry and drug development (Khlebnikov et al., 2018).
Propiedades
IUPAC Name |
1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-18-9-13(17)16-6-5-10(8-16)7-11-3-2-4-12(14)15-11/h2-4,10H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPQOXOZIAOBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



